molecular formula C17H9N5O2S B10871493 3-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2H-chromen-2-one

3-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2H-chromen-2-one

Cat. No.: B10871493
M. Wt: 347.4 g/mol
InChI Key: DOBRYVJYMFRXHZ-UHFFFAOYSA-N
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Description

3-[3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2H-CHROMEN-2-ONE is a heterocyclic compound that combines several pharmacologically active moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2H-CHROMEN-2-ONE typically involves the condensation of 4-amino-5-pyridine-3-yl-1,2,4-triazole-3-thiol with substituted chalcones in the presence of glacial acetic acid and ethanol . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can exhibit different pharmacological properties .

Scientific Research Applications

3-[3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2H-CHROMEN-2-ONE has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 3-pyridyl [1,2,4] triazolo [3,4-b] [1,3,4] thiadiazepines
  • 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazines
  • 1,2,4-triazolo [5,1-b] [1,3,5]thiadiazines
  • 1,2,4-triazolo [1,5-c] [1,3,5]thiadiazines
  • 1,2,3-triazolo [5,1-b] [1,3,4]thiadiazines

Uniqueness

3-[3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2H-CHROMEN-2-ONE is unique due to its combination of a pyridine ring, a triazole ring, and a chromenone moiety. This unique structure contributes to its diverse pharmacological activities and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C17H9N5O2S

Molecular Weight

347.4 g/mol

IUPAC Name

3-(3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)chromen-2-one

InChI

InChI=1S/C17H9N5O2S/c23-16-12(8-10-4-1-2-6-13(10)24-16)15-21-22-14(19-20-17(22)25-15)11-5-3-7-18-9-11/h1-9H

InChI Key

DOBRYVJYMFRXHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN4C(=NN=C4S3)C5=CN=CC=C5

Origin of Product

United States

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